molecular formula C30H52N6O7S2 B6363039 N,N'-Bisbiotin-tetra(ethylene glycol)-diamine CAS No. 194920-54-2

N,N'-Bisbiotin-tetra(ethylene glycol)-diamine

Cat. No.: B6363039
CAS No.: 194920-54-2
M. Wt: 672.9 g/mol
InChI Key: BYMLPPUTYPTYIM-UHFFFAOYSA-N
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Description

N,N’-Bisbiotin-tetra(ethylene glycol)-diamine: is a synthetic compound that features biotin moieties linked by a tetra(ethylene glycol) spacer and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bisbiotin-tetra(ethylene glycol)-diamine typically involves the following steps:

    Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    Coupling with Tetra(ethylene glycol): The biotin-NHS ester is reacted with tetra(ethylene glycol) diamine under mild conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo substitution reactions where the biotin moieties can be replaced or modified.

    Conjugation Reactions: The diamine groups can react with various functional groups to form conjugates.

Common Reagents and Conditions

    Coupling Reagents: NHS, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    Solvents: Dimethyl sulfoxide (DMSO), water

    Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH

Major Products

    Biotinylated Conjugates: Products where biotin is conjugated to other molecules such as proteins, peptides, or nucleic acids.

Scientific Research Applications

N,N’-Bisbiotin-tetra(ethylene glycol)-diamine: has several applications in scientific research:

    Bioconjugation: Used to link biotin to various biomolecules for detection and purification purposes.

    Drug Delivery: The compound can be used to create biotinylated drug delivery systems that target specific cells or tissues.

    Molecular Biology: Utilized in assays and experiments that require biotin-streptavidin interactions.

Mechanism of Action

The mechanism of action of N,N’-Bisbiotin-tetra(ethylene glycol)-diamine involves the high-affinity binding of biotin to streptavidin or avidin. This interaction is used to immobilize or detect biotinylated molecules in various assays.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG-NHS: A similar compound where biotin is linked to polyethylene glycol (PEG) with an NHS ester.

    Biotin-PEG-Diamine: Similar to N,N’-Bisbiotin-tetra(ethylene glycol)-diamine but with different spacer lengths or functional groups.

Uniqueness

    Spacer Length: The tetra(ethylene glycol) spacer provides flexibility and reduces steric hindrance compared to shorter spacers.

    Functional Groups: The diamine groups offer additional sites for conjugation, making it versatile for various applications.

Properties

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52N6O7S2/c37-25(9-3-1-7-23-27-21(19-44-23)33-29(39)35-27)31-11-5-13-41-15-17-43-18-16-42-14-6-12-32-26(38)10-4-2-8-24-28-22(20-45-24)34-30(40)36-28/h21-24,27-28H,1-20H2,(H,31,37)(H,32,38)(H2,33,35,39)(H2,34,36,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMLPPUTYPTYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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